2,4-Dichloro-5-methylphenol

Description

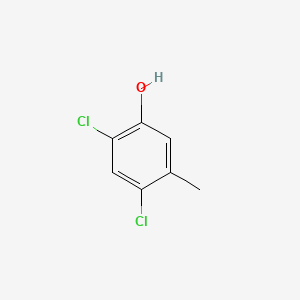

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCNJVOXMCCKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150025 | |

| Record name | 4,6-Dichloro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-07-8 | |

| Record name | 2,4-Dichloro-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X574MBA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-methylphenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,4-dichloro-5-methylphenol (CAS No. 1124-07-8). As a chlorinated phenolic compound, its precise structural elucidation is critical for applications in pharmaceutical development, environmental analysis, and chemical synthesis. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) for the definitive identification of this molecule. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and predictive models to construct a detailed, expected analytical fingerprint. Each section provides an in-depth interpretation of the predicted data, the causal mechanisms behind the spectral features, and field-proven protocols for data acquisition.

Introduction: The Analytical Challenge

This compound is an aromatic compound featuring a hydroxyl group, a methyl group, and two chlorine atoms as substituents on a benzene ring. This specific substitution pattern gives rise to a unique spectroscopic signature. For researchers in drug development, confirming the identity and purity of such a molecule is a non-negotiable step in ensuring the integrity of synthetic pathways and the safety of final products.

This guide is structured to provide a multi-faceted analytical approach. We will dissect the predicted data from each key spectroscopic method, offering not just the numbers, but the scientific rationale for why each peak and signal appears where it does. This foundational understanding is crucial for troubleshooting unexpected results and adapting methodologies to new, but related, chemical entities.

Molecular Structure and Key Identifiers

-

Chemical Name: this compound

-

Synonyms: 4,6-Dichloro-m-cresol

-

Molecular Weight: 177.03 g/mol (using most common isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁶O)[2]

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a strong magnetic field, we can map out connectivity and deduce the chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we expect four unique signals.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.35 | Singlet (s) | 1H | H-3 | This proton is ortho to a strongly electron-withdrawing chlorine atom and meta to another, leading to significant deshielding and a downfield shift. |

| ~ 7.05 | Singlet (s) | 1H | H-6 | This proton is ortho to the electron-donating hydroxyl group and meta to the methyl group, resulting in a more shielded (upfield) position compared to H-3. |

| ~ 5.5 - 6.5 | Broad Singlet (br s) | 1H | -OH | The chemical shift of phenolic protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The signal is typically broad and exchanges with D₂O.[3] |

| ~ 2.30 | Singlet (s) | 3H | -CH₃ | The methyl group is attached to an aromatic ring and is not adjacent to any protons, resulting in a singlet in the typical benzylic region. |

Expertise in Interpretation: The key to assigning the aromatic protons (H-3 and H-6) lies in understanding substituent effects.[4]

-

Electron-Withdrawing Groups (EWGs) like chlorine deshield nearby protons, shifting their signals downfield (to a higher ppm value).

-

Electron-Donating Groups (EDGs) like hydroxyl (-OH) and alkyl (-CH₃) shield nearby protons, shifting them upfield (to a lower ppm value).[4]

In this molecule, H-3 is flanked by two chlorine atoms (one ortho, one para), experiencing a strong deshielding effect. H-6, however, is ortho to the shielding -OH group and para to a chlorine atom. The net effect places H-6 at a higher field (lower ppm) than H-3. Since there are no adjacent protons to H-3 or H-6, both are predicted to appear as sharp singlets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry in this compound, all seven carbon atoms are chemically distinct and should produce seven individual signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 152 | C-1 (C-OH) | The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded and appears furthest downfield.[5][6] |

| ~ 138 | C-5 (C-CH₃) | The ipso-carbon of the methyl group. |

| ~ 132 | C-3 | Aromatic C-H carbon. |

| ~ 129 | C-4 (C-Cl) | The carbon bonded to chlorine experiences deshielding, though the "heavy atom effect" can be complex.[7] |

| ~ 125 | C-2 (C-Cl) | The second carbon bonded to chlorine, in a different environment than C-4. |

| ~ 118 | C-6 | Aromatic C-H carbon, shielded by the adjacent -OH group. |

| ~ 20 | -CH₃ | The sp³-hybridized methyl carbon appears significantly upfield, in the typical range for alkyl groups.[5] |

Expertise in Interpretation: The assignment of ¹³C NMR signals in substituted benzenes can be reliably estimated using additive models and general principles.[8][9] Carbons directly bonded to electronegative atoms (O, Cl) are shifted downfield. The C-1 carbon, attached to the oxygen of the hydroxyl group, will be the most deshielded of the ring carbons. The methyl carbon, being the only sp³-hybridized carbon, is easily identified by its far upfield shift.

Experimental Protocol: NMR Sample Preparation

This protocol ensures the acquisition of high-resolution spectra by minimizing contaminants and ensuring sample homogeneity.

-

Material Preparation: Weigh approximately 10-15 mg of solid this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) and place it into a clean, dry vial.[10][11]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the vial. CDCl₃ is an excellent choice for many organic solids due to its good dissolving power and relatively simple residual solvent signal (~7.26 ppm).[9]

-

Dissolution: Gently agitate or vortex the vial to ensure the solid completely dissolves. A clear, particulate-free solution is essential for high-quality spectra.[6]

-

Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool (do not use cotton), filter the solution directly into a clean, 5 mm NMR tube. This step removes any microscopic dust or undissolved particles that can degrade spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands

The FTIR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-H, C=C, and C-Cl bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3500–3200 (broad, strong) | O-H Stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding between phenol molecules in the solid state.[12][13] |

| ~ 3050 (weak to medium) | C-H Stretch | Aromatic C-H | sp² C-H stretching vibrations typically appear just above 3000 cm⁻¹. |

| 1600–1450 (multiple, medium) | C=C Stretch | Aromatic Ring | These absorptions are due to the stretching of the carbon-carbon double bonds within the benzene ring. Multiple peaks are expected. |

| 880–800 (strong) | C-H Bend (out-of-plane) | Aromatic C-H | The specific position of this strong band is highly diagnostic of the aromatic substitution pattern. For a 1,2,4,5-tetrasubstituted ring, a strong absorption in this region is expected. |

| 800–600 (medium to strong) | C-Cl Stretch | Aryl-Chloride | The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the spectrum. |

Experimental Protocol: FTIR KBr Pellet Method

For solid samples, the potassium bromide (KBr) pellet method is a gold-standard technique that produces high-quality transmission spectra. The principle is to disperse the solid analyte in an IR-transparent matrix (KBr).[14]

Figure 2: Workflow for FTIR sample preparation using the KBr pellet method.

-

Equipment Preparation: Thoroughly clean and dry an agate mortar and pestle, and all components of a pellet die. Moisture is a significant interferent, showing broad absorptions around 3400 cm⁻¹ and 1640 cm⁻¹.[15]

-

Material Preparation: Use spectroscopic grade KBr powder, dried in an oven at ~110°C for several hours and stored in a desiccator.[14]

-

Grinding & Mixing: Weigh approximately 1-2 mg of the this compound sample and grind it to a very fine powder in the agate mortar. Add ~200 mg of the dry KBr powder and continue to mix gently but thoroughly until the mixture is homogenous.[16]

-

Pellet Formation: Transfer a portion of the powder mixture into the pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for several minutes.

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that causes predictable fragmentation of the molecule, providing a structural fingerprint.[17][18]

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will be defined by its molecular weight and the presence of two chlorine atoms.

-

Molecular Ion (M⁺): The most critical feature is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[19] A molecule with two chlorine atoms will therefore exhibit three distinct peaks for the molecular ion:

-

M⁺ peak: (Contains two ³⁵Cl atoms) at m/z 176 .

-

[M+2]⁺ peak: (Contains one ³⁵Cl and one ³⁷Cl) at m/z 178 .

-

[M+4]⁺ peak: (Contains two ³⁷Cl atoms) at m/z 180 . The predicted intensity ratio of these peaks is approximately 9:6:1 , which is a definitive indicator for a dichlorinated compound.[3][20][21]

-

-

Key Fragmentation Pathways: The high energy of EI-MS (typically 70 eV) will cause the molecular ion to fragment.[22]

-

Loss of Methyl Radical ([M-15]⁺): Cleavage of the C-C bond between the ring and the methyl group results in the loss of a ·CH₃ radical (15 Da). This will produce a fragment ion cluster at m/z 161, 163, 165 (still containing two chlorines).

-

Loss of Chlorine Radical ([M-35]⁺): Loss of a ·Cl radical (35 Da) is a common pathway for chlorinated aromatics. This would yield a fragment at m/z 141 (containing one remaining chlorine, which would show a smaller [M+2] peak at m/z 143 in a 3:1 ratio).

-

Experimental Protocol: Electron Ionization (EI-MS)

This describes a general procedure for analyzing a solid, thermally stable organic compound via a direct insertion probe or GC-MS.

-

Sample Introduction: Dissolve a small amount (<1 mg) of this compound in a volatile solvent like methanol or dichloromethane.

-

Ionization: Introduce the sample into the high-vacuum source of the mass spectrometer. If using a direct probe, the sample is volatilized by heating. In a GC-MS system, the compound is vaporized and separated on a GC column before entering the source.[23]

-

Electron Bombardment: In the ion source, the gaseous molecules are bombarded by a beam of electrons accelerated to 70 eV. This energy is sufficient to eject an electron from the molecule, forming the molecular ion (M⁺), and to induce fragmentation.[18]

-

Mass Analysis: The newly formed positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum, which plots relative abundance versus m/z.

Conclusion: An Integrated Spectroscopic Profile

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The predicted analytical data provides a robust and unique fingerprint for this molecule:

-

¹H NMR will show two distinct aromatic singlets, a broad phenolic proton, and a sharp methyl singlet.

-

¹³C NMR will display seven unique signals, confirming the asymmetric nature of the molecule.

-

FTIR will be characterized by a broad O-H stretch, aromatic C-H and C=C signals, and strong C-Cl absorptions.

-

EI-MS will provide the definitive molecular weight and confirmation of two chlorine atoms through the characteristic M⁺, [M+2]⁺, and [M+4]⁺ ion cluster at m/z 176, 178, and 180 with a 9:6:1 intensity ratio.

By understanding the predicted spectroscopic behavior and employing the validated protocols outlined in this guide, researchers and scientists can confidently identify this compound and ensure the quality and integrity of their work.

References

- 1. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. savemyexams.com [savemyexams.com]

- 4. m.youtube.com [m.youtube.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. bitesizebio.com [bitesizebio.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-5-methylphenol for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Characterization

In the realm of pharmaceutical development and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. It is the bedrock upon which successful formulation, manufacturing, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the solubility and stability of 2,4-Dichloro-5-methylphenol, a chlorinated aromatic compound with potential applications in various scientific fields. By delving into the causality behind experimental choices and adhering to principles of scientific integrity, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to conduct robust and self-validating studies.

Introduction to this compound: A Profile

This compound, also known as 4,6-dichloro-m-cresol, is a chemical compound with the molecular formula C₇H₆Cl₂O[1][2]. Its structure consists of a phenol ring substituted with two chlorine atoms and a methyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1124-07-8 | [1][2] |

| Molecular Formula | C₇H₆Cl₂O | [1][2] |

| Molecular Weight | 177.03 g/mol | [1] |

| Melting Point | 73 °C | [1] |

| Boiling Point | 235.5 °C at 760 mmHg | [1] |

| LogP | 3.007 | [1] |

| pKa | 8.17 ± 0.23 (Predicted) | [1] |

The presence of chlorine atoms on the aromatic ring significantly influences the compound's electronic properties, lipophilicity, and susceptibility to chemical and photochemical degradation. A comprehensive understanding of its solubility and stability is therefore essential for any application.

Solubility Studies: The Foundation of Formulation

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its bioavailability and the feasibility of various formulation strategies. This section outlines a systematic approach to determining the solubility of this compound in a range of pharmaceutically and industrially relevant solvents.

The Rationale for Solvent Selection

The choice of solvents for a solubility screen should be strategic, encompassing a range of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the compound's solvation properties and informs the selection of appropriate vehicles for formulation. The following solvents are proposed for the initial solubility screening of this compound:

-

Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate

-

Non-Polar Solvents: Dichloromethane, Toluene, Hexane

This selection provides a broad spectrum of dielectric constants and solvent-solute interaction possibilities, enabling the construction of a comprehensive solubility profile.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility method, also known as the shake-flask method, is a robust and widely accepted technique for determining the saturation solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended for consistent agitation.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to permit the settling of undissolved solid. Centrifugation can be employed to expedite this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (mobile phase of the analytical method is ideal) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise tabular format.

Table 2: Hypothetical Solubility of this compound in Various Solvents

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |

| Water | 10.2 | < 0.1 | < 0.1 |

| Methanol | 5.1 | 150 | 250 |

| Ethanol | 4.3 | 200 | 350 |

| Isopropanol | 3.9 | 180 | 300 |

| Acetone | 5.1 | 450 | 600 |

| Acetonitrile | 5.8 | 300 | 450 |

| Ethyl Acetate | 4.4 | 350 | 500 |

| Dichloromethane | 3.1 | 600 | 800 |

| Toluene | 2.4 | 400 | 550 |

| Hexane | 0.1 | < 1 | < 1 |

Interpretation of Results: The hypothetical data suggests that this compound is practically insoluble in water and hexane, which is consistent with its non-polar nature (LogP of 3.007)[1]. Its solubility is significantly higher in organic solvents, with the highest solubility observed in dichloromethane. The increase in solubility with temperature in most organic solvents indicates that the dissolution process is endothermic.

Stability Studies: Ensuring Product Integrity and Shelf-Life

Stability testing is a critical component of the drug development process, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.

Designing a Robust Stability Study

A comprehensive stability study for this compound should include forced degradation (stress testing) and long-term stability studies under ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) recommended conditions.

Forced Degradation (Stress Testing): The objective of stress testing is to identify the likely degradation products, establish the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical procedures. The following stress conditions are recommended:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Solid-state at 80 °C

-

Photostability: Exposure to a light source according to ICH Q1B guidelines[3][4]. A dark control should be included to differentiate between light-induced and thermal degradation.

Experimental Workflow for Stability Studies

The following diagram illustrates the experimental workflow for conducting stability studies on this compound.

Caption: Experimental workflow for forced degradation studies of this compound.

Potential Degradation Pathways

Chlorinated phenols can undergo degradation through several mechanisms, including reductive dehalogenation, hydroxylation, and ring cleavage[5][6][7]. Under photolytic conditions, the carbon-chlorine bond can be cleaved, leading to the formation of less chlorinated phenols or other photoproducts. In the presence of strong bases, nucleophilic substitution of the chlorine atoms may occur. Oxidative conditions can lead to the formation of quinone-like structures and eventual ring opening.

Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the active ingredient and its degradation products. A reverse-phase HPLC method with gradient elution and UV detection is a common and effective choice. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of unknown degradation products.

Table 3: Example HPLC Method Parameters for Stability Studies

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Integrated Experimental Workflow: From Solubility to Stability

The following diagram provides a holistic view of the integrated experimental workflow for the comprehensive physicochemical characterization of this compound.

Caption: Integrated workflow for solubility and stability studies of this compound.

Conclusion: A Pathway to Informed Development

The comprehensive solubility and stability profiling of this compound, as outlined in this guide, is a critical endeavor for any research or development program involving this compound. By systematically evaluating its behavior in various solvents and under different stress conditions, scientists can make informed decisions regarding formulation strategies, storage conditions, and analytical method development. The principles and methodologies described herein provide a robust framework for generating high-quality, reliable data, ultimately de-risking the development process and accelerating the path to successful application.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. chembk.com [chembk.com]

- 6. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1127-60-2: 2,4-Dichloro-3-ethyl-5-methylphenol [cymitquimica.com]

An In-depth Technical Guide to 2,4-Dichloro-5-methylphenol: Properties, Synthesis, and Analysis

Introduction

2,4-Dichloro-5-methylphenol, also known as 4,6-dichloro-m-cresol, is a halogenated aromatic organic compound. As a member of the chlorinated phenol family, it possesses a unique combination of chemical features—a hydroxylated benzene ring substituted with chlorine atoms and a methyl group—that dictate its physical properties, reactivity, and potential biological activity.[1] These compounds are of significant interest to researchers and drug development professionals due to their role as versatile synthetic intermediates and their established antimicrobial properties.[2] The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of molecules, making this scaffold a valuable starting point for the synthesis of more complex chemical entities, including potential pharmaceutical agents and specialized polymers.[3]

This guide provides a comprehensive technical overview of this compound, designed for scientists and researchers. It moves beyond a simple recitation of data to offer insights into the causality behind its chemical behavior, detailed protocols for its synthesis and analysis, and a discussion of its relevance in modern chemical and pharmaceutical research.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a thorough characterization of its structure and fundamental identifiers.

Chemical Structure

The structure of this compound consists of a phenol ring with chlorine substituents at positions 2 and 4, and a methyl group at position 5 (relative to the hydroxyl group at position 1).

Caption: Molecular Structure of this compound.

Compound Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature searches.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 1124-07-8 | [1][4][5] |

| Molecular Formula | C₇H₆Cl₂O | [1][5] |

| Molecular Weight | 177.03 g/mol | [5] |

| Synonyms | 4,6-Dichloro-m-cresol, Phenol, 2,4-dichloro-5-methyl- | [1][4] |

| InChIKey | NDCNJVOXMCCKBP-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)O | [1] |

| EC Number | 214-389-1 | [1][5] |

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in various systems, from reaction vessels to biological membranes. These parameters are essential for designing experiments, developing formulations, and predicting environmental fate.

| Property | Value | Unit | Source(s) |

| Melting Point | 72 - 73 | °C | [5][6] |

| Boiling Point | 235.5 | °C (at 760 mmHg) | [5] |

| Density | 1.382 | g/cm³ | [5] |

| Vapor Pressure | 0.0326 | mmHg (at 25°C) | [5] |

| Flash Point | 108.9 | °C | [5] |

| Water Solubility | Insoluble | - | [6] |

| pKa (Predicted) | 8.17 ± 0.23 | - | [5] |

| LogP (Octanol/Water) | 3.2 | - | [5] |

| Hydrogen Bond Donor Count | 1 | - | [5] |

| Hydrogen Bond Acceptor Count | 1 | - | [5] |

Field Insights:

-

The melting point of ~73°C indicates that the compound is a solid at standard room temperature, simplifying handling and weighing operations compared to liquid phenols.

-

The high LogP value of 3.2 suggests significant lipophilicity. This is a key parameter in drug development, as it implies the compound can readily cross lipid cell membranes, a trait often associated with bioavailability but also with potential bioaccumulation.

-

The predicted pKa of 8.17 is characteristic of a weakly acidic phenol, influenced by the electron-withdrawing chlorine atoms. This acidity is crucial for its reactivity, solubility in basic solutions, and interactions with biological targets.

Chemical Synthesis Pathway

The regioselective synthesis of polychlorinated phenols can be challenging. A common and effective strategy involves the direct chlorination of a suitable cresol precursor. The directing effects of the hydroxyl and methyl groups on the aromatic ring are paramount in determining the final product distribution.

A plausible laboratory-scale synthesis starts from m-cresol (3-methylphenol). The hydroxyl and methyl groups are both ortho-, para-directing. Chlorination will preferentially occur at positions 2, 4, and 6, which are activated by one or both groups.

Caption: Proposed Synthesis Workflow for this compound.

Experimental Protocol: Synthesis from m-Cresol

This protocol describes a general procedure for the synthesis of this compound. Causality: The choice of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is often preferred in a laboratory setting over gaseous chlorine for its ease of handling. A Lewis acid catalyst like AlCl₃ is used to polarize the Cl-Cl bond (or S-Cl bond in SO₂Cl₂), generating a more potent electrophile (Cl⁺ equivalent) required for aromatic substitution.[7]

-

Reaction Setup: To a solution of m-cresol (1 equivalent) in an inert solvent such as dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of anhydrous aluminum chloride (AlCl₃, ~0.05 eq.). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0°C).

-

Reagent Addition: Slowly add a solution of sulfuryl chloride (2.1 equivalents) in DCM to the stirred reaction mixture via the dropping funnel over 1-2 hours. Rationale: Slow addition is crucial to control the exothermic reaction and minimize the formation of undesired over-chlorinated byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Workup: Once the reaction is complete, slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, a mixture of chlorinated isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Self-Validation: The purity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, MS) as described in Section 5.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay of its three functional components: the phenolic hydroxyl group, the activated aromatic ring, and the chlorine substituents.

-

Phenolic Hydroxyl Group: The acidic proton can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in reactions like Williamson ether synthesis (with alkyl halides) or esterification (with acyl chlorides or anhydrides).

-

Electrophilic Aromatic Substitution (EAS): The aromatic ring is strongly activated by the hydroxyl group and moderately activated by the methyl group. The chlorine atoms are deactivating but are also ortho-, para-directing. The only remaining unsubstituted position is C6. This position is ortho to the powerful hydroxyl directing group, making it the most likely site for further electrophilic attack (e.g., nitration, halogenation, sulfonation).

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are generally unreactive towards nucleophilic substitution unless under harsh conditions (high temperature/pressure) or if the ring is further activated by strongly electron-withdrawing groups (like a nitro group) at the ortho/para positions.

Caption: Key Reaction Pathways for this compound.

Analytical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of a synthesized compound. A combination of chromatographic and spectroscopic methods is employed.

Spectroscopic Data Interpretation (Predicted)

-

¹H NMR: The spectrum should display three distinct signals:

-

A singlet for the methyl protons (-CH₃) around 2.3 ppm.

-

A singlet for the phenolic proton (-OH), which can be broad and its chemical shift is concentration-dependent (typically 5-7 ppm).

-

Two singlets for the two aromatic protons (H at C3 and H at C6), likely between 6.8 and 7.5 ppm. The specific shifts are influenced by the surrounding chloro and hydroxyl groups.

-

-

¹³C NMR: The spectrum should show 7 unique carbon signals, as there are no elements of symmetry in the molecule.[8] Expected chemical shifts would include:

-

A signal for the methyl carbon (~20 ppm).

-

Five signals for the aromatic carbons, with the carbon bearing the -OH group being the most downfield (150-160 ppm) and the carbons bearing chlorine atoms also shifted downfield (120-140 ppm).

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

A broad O-H stretch around 3200-3500 cm⁻¹.

-

Aromatic C-H stretches just above 3000 cm⁻¹.

-

Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretch around 1200-1250 cm⁻¹.

-

C-Cl stretches in the fingerprint region, typically below 850 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks would be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of chlorinated phenols and separating them from starting materials and byproducts.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed as a self-validating system for routine purity checks.

-

System and Column: An HPLC system equipped with a UV detector. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting gradient could be 60:40 (Acetonitrile:Water). Rationale: The acidic modifier (formic acid) ensures the phenolic hydroxyl group is protonated, leading to sharper peaks and consistent retention times.

-

Standard and Sample Preparation:

-

Standard: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Sample: Dissolve the synthesized product in the mobile phase to a similar concentration.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: 280 nm. Rationale: This wavelength provides good absorbance for the phenolic aromatic ring.

-

-

Analysis and Data Interpretation:

-

Inject the standard solution to determine the retention time (RT) of the pure compound.

-

Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

The presence of peaks at different retention times indicates impurities.

-

Safety and Handling

As with all chlorinated aromatic compounds, proper safety precautions are mandatory.

Hazard Identification

Based on data for chlorinated phenols, this compound should be handled as a hazardous substance.

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Danger/Warning |

| Respiratory Irritation | H335: May cause respiratory irritation | Warning |

(GHS classifications are based on data for similar compounds and should be confirmed with a specific Safety Data Sheet (SDS) for CAS 1124-07-8).[9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required.

-

Respiratory Protection: If handling as a powder or if ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its structural motif is valuable in medicinal chemistry and materials science.

-

Synthetic Building Block: It serves as a precursor for more complex molecules. The hydroxyl group can be used as a handle for further functionalization, while the chlorinated aromatic ring provides a stable, lipophilic core.

-

Fragment-Based Drug Discovery: As a "fragment," it can be used in screening assays to identify binding interactions with protein targets. Hits can then be elaborated into more potent lead compounds.

-

Antimicrobial Research: The general class of chlorinated phenols is known for its bactericidal and fungicidal properties, acting by disrupting microbial cell membranes.[10] This compound can be studied for its own antimicrobial efficacy or used as a starting point to develop novel antiseptics or disinfectants with improved potency or safety profiles.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical and chemical properties driven by its substituted phenolic structure. Its lipophilicity, weak acidity, and specific reactivity sites make it a compound of interest for synthetic chemists. Understanding its properties, synthesis, and analytical protocols is crucial for its effective and safe utilization in research and development, particularly as a scaffold in the pursuit of new materials and bioactive molecules. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently work with and explore the potential of this versatile chlorinated phenol.

References

- 1. 4,6-Dichloro-m-cresol | C7H6Cl2O | CID 70757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of chlorine content and position of chlorinated phenols on their oxidation kinetics by potassium permanganate - Harbin Institute of Technology [scholar.hit.edu.cn]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. agilent.com [agilent.com]

- 10. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to 2,4-Dichloro-5-methylphenol (CAS 1124-07-8)

Introduction: Situating a Key Chemical Intermediate

2,4-Dichloro-5-methylphenol, identified by its CAS number 1124-07-8, is a chlorinated phenolic compound of significant interest in synthetic chemistry and materials science.[1][2] Also known by synonyms such as 4,6-Dichloro-m-cresol, its molecular structure combines the reactivity of a phenol with the stability conferred by its chlorine substituents.[2][3] This guide provides an in-depth examination of its core properties, safety protocols, and analytical methodologies, tailored for researchers and drug development professionals who may utilize this compound as a critical building block or reference standard. Understanding its physicochemical characteristics is paramount for predicting its behavior in reaction media, designing effective purification strategies, and ensuring safe laboratory handling.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific work. The key identifiers for this compound are consolidated below.

-

Molecular Weight: 177.03 g/mol [1]

The arrangement of the functional groups on the aromatic ring dictates the molecule's electronic properties and reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for experimental design, influencing everything from solvent selection to reaction temperature. The data below has been aggregated from multiple sources to provide a reliable reference.

| Property | Value | Unit | Source(s) |

| Physical State | Solid, Crystalline Powder | - | [3] |

| Melting Point | 73 (345.2 K) | °C | [1][2][5] |

| Boiling Point | 235.5 (508.7 K) | °C at 760 mmHg | [1][2] |

| Density | 1.382 | g/cm³ | [1] |

| Vapor Pressure | 0.0326 | mmHg at 25°C | [1] |

| Flash Point | 108.9 | °C | [1] |

| Water Solubility | Limited | - | [3] |

| Organic Solvent Solubility | Soluble | In benzene, ether, alcohol | [6] |

| Acidity (pKa) | 8.17 ± 0.23 | - | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.2 | - | [1] |

These properties indicate a stable, relatively non-volatile solid with moderate lipophilicity (as shown by the LogP value), suggesting good solubility in organic solvents but poor solubility in aqueous media.[1][3] Its pKa is characteristic of a weakly acidic phenol.[1]

Safety, Handling, and Storage

Proper handling of any chemical reagent is non-negotiable. This compound presents specific hazards that require stringent safety protocols.

4.1 GHS Hazard Classification

The compound is classified with the following primary hazards:

-

Causes skin irritation.[7]

-

Causes serious eye irritation.

-

Harmful if swallowed.

-

May cause respiratory irritation.[8]

These hazards are visually represented by the Globally Harmonized System (GHS) pictograms.

Caption: GHS Pictogram for this compound.[9][10][11]

4.2 Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to keep airborne levels below exposure limits.[12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[13]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[7]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use an approved NIOSH/MSHA or European Standard EN 149 respirator.[13]

-

General Hygiene: Avoid breathing dust.[13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.3 Storage and Stability

-

Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][12]

-

Sensitivities: Some sources indicate the material may be sensitive to air, light, and moisture, suggesting storage in a light-resistant container under an inert atmosphere for long-term stability.[12]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12]

Applications and Research Context

The utility of this compound stems primarily from two areas:

-

Antimicrobial Properties: As a chlorinated phenol, it possesses disinfectant and preservative characteristics, making it a subject of study for applications where microbial growth must be controlled.[3]

-

Synthetic Intermediate: Its true value in a research and development setting lies in its function as a versatile chemical intermediate. The hydroxyl and chloro groups provide reactive sites for further chemical modification. It has been cited as a precursor in the synthesis of cyan couplers, which are molecules used in the development of photographic film and paper.[14]

Analytical Workflow: Quantification by GC-MS

For researchers needing to quantify this analyte in a sample matrix (e.g., a reaction mixture or environmental sample), Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method. It provides both excellent separation of the analyte from other components and definitive identification based on its mass spectrum.

Protocol Rationale: The goal is to isolate the analyte from the matrix, ensure it is suitable for GC analysis, and then detect it with high specificity. The phenolic -OH group can sometimes cause poor peak shape in GC; derivatization is an optional step to mitigate this by converting it to a less polar ether, which improves volatility and chromatographic performance.

Caption: Experimental workflow for the analysis of this compound.

Step-by-Step Methodology:

-

Sample Extraction:

-

Accurately weigh the sample and dissolve/suspend it in a suitable solvent.

-

For aqueous samples, acidify to a pH of ≤ 2 using hydrochloric acid. Causality: This ensures the phenolic hydroxyl group is fully protonated, preventing its ionization to the phenoxide form and maximizing its partitioning into an organic solvent.[15]

-

Perform a liquid-liquid extraction using a solvent like methylene chloride. Agitate vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction twice more to ensure quantitative recovery.[15]

-

-

Extract Cleanup and Concentration:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen. Causality: This step is crucial for increasing the analyte concentration to a level detectable by the instrument.

-

-

Derivatization (Optional but Recommended for High Sensitivity):

-

The phenol can be converted to a more volatile methyl ether using diazomethane or to an ether detectable by an Electron Capture Detector (ECD) using pentafluorobenzyl bromide (PFBBr).[16] Causality: This derivatization process reduces the polarity of the analyte, leading to sharper, more symmetrical peaks during GC analysis and often lower detection limits.[16] Note: Diazomethane is highly toxic and explosive and must be handled with extreme caution by experienced personnel.

-

-

GC-MS Analysis:

-

Instrument: Agilent 6890 GC with a 5973N Mass Spectrometer, or equivalent.[17]

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[17]

-

Injection: 1 µL of the final extract using a splitless injection mode.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 20°C/min to 320°C and hold for 2 minutes. Causality: This temperature program allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Conditions: Use electron impact (EI) ionization. Scan from m/z 50 to 500.

-

-

Quantification:

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Analyze the standards using the same GC-MS method to generate a calibration curve.

-

The concentration of the analyte in the unknown sample can be determined by comparing its peak area to the calibration curve.

-

Conclusion

This compound (CAS 1124-07-8) is a compound with well-defined physicochemical properties that make it a valuable intermediate in chemical synthesis. Its handling requires adherence to strict safety protocols due to its irritant and harmful nature. The analytical methods described, particularly GC-MS, provide a robust framework for its quantification and identification in a research setting. This guide serves as a foundational technical resource to enable its effective and safe use in the laboratory.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. CAS 1124-07-8: 2,4-Dichlor-5-methylphenol | CymitQuimica [cymitquimica.com]

- 4. 4,6-Dichloro-m-cresol | C7H6Cl2O | CID 70757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. chembk.com [chembk.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. GHS hazard pictograms [stoffenmanager.com]

- 10. GHS Hazard Sign, Symbol & Pictogram Meanings - OSHA.com [osha.com]

- 11. hse.gov.uk [hse.gov.uk]

- 12. hmdb.ca [hmdb.ca]

- 13. fishersci.com [fishersci.com]

- 14. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol - Google Patents [patents.google.com]

- 15. settek.com [settek.com]

- 16. epa.gov [epa.gov]

- 17. epa.gov [epa.gov]

The Biological Activity of Chlorinated Phenol Derivatives: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the biological activities of chlorinated phenol derivatives, intended for researchers, scientists, and professionals in drug development and environmental science. It explores the mechanisms of action, toxicological profiles, and analytical methodologies associated with this significant class of compounds.

Introduction: The Dual Nature of Chlorinated Phenols

Chlorinated phenols are a group of synthetic organic compounds characterized by a hydroxyl group and one or more chlorine atoms attached to a benzene ring.[1][2] Their history is marked by widespread use in various industrial and commercial applications, including as pesticides, herbicides, fungicides, disinfectants, and intermediates in the synthesis of dyes and pharmaceuticals.[3][4][5][6][7][8] However, their persistence in the environment and broad-spectrum biological activity have raised significant public health and ecological concerns.[3][4][5] This guide delves into the complex biological interactions of these molecules, providing a foundational understanding for researchers in the field.

Mechanisms of Toxicity: Unraveling the Molecular Interactions

The toxicity of chlorinated phenol derivatives is multifaceted, stemming from their ability to interfere with fundamental cellular processes. The degree of chlorination and the position of the chlorine atoms on the phenol ring significantly influence their toxicokinetics and toxicodynamics.[1][9]

Uncoupling of Oxidative Phosphorylation

A primary mechanism of toxicity for many chlorinated phenols, particularly the higher chlorinated congeners like pentachlorophenol (PCP) and tetrachlorophenols (TeCPs), is the uncoupling of oxidative phosphorylation in mitochondria.[1][3][10] These compounds act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a dissipation of energy as heat instead of being captured in ATP, ultimately causing cellular energy depletion.[11]

The uncoupling activity is directly related to the lipophilicity and acidity of the chlorinated phenol derivative.[9][12][13] Increased chlorination generally leads to greater lipophilicity, facilitating passage through mitochondrial membranes.

Experimental Protocol: Measurement of Mitochondrial Respiration and Oxidative Phosphorylation

This protocol outlines a common method to assess the effect of chlorinated phenols on mitochondrial function using an oxygen electrode.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and EDTA)

-

Substrates (e.g., glutamate/malate or succinate)

-

ADP (adenosine diphosphate)

-

Chlorinated phenol derivative of interest

-

Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add a known amount of isolated mitochondria to the respiration buffer in the electrode chamber at a controlled temperature (e.g., 30°C).

-

Add the respiratory substrate to initiate basal respiration (State 2).

-

Add a known amount of ADP to stimulate ATP synthesis and measure State 3 respiration (active phosphorylation).

-

Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).

-

Introduce the chlorinated phenol derivative at various concentrations and monitor the oxygen consumption rate. An increase in State 4 respiration is indicative of uncoupling.

-

Calculate the Respiratory Control Ratio (RCR = State 3/State 4) as an indicator of mitochondrial coupling. A decrease in RCR in the presence of the test compound confirms uncoupling activity.

Endocrine Disruption

Several chlorinated phenols have been identified as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.[3][8] They can mimic or antagonize the actions of natural hormones, particularly estrogens and androgens. For instance, 2,4-dichlorophenol has been shown to exhibit estrogenic activity.[14] This disruption can lead to adverse reproductive, developmental, and neurological effects. The interaction with hormone receptors is a key area of investigation for understanding the full toxicological impact of these compounds.[15][16]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of chlorinated phenols is a significant concern. Some compounds in this class have been shown to induce DNA damage, mutations, and chromosomal aberrations.[3][4] The International Agency for Research on Cancer (IARC) has classified 2,4,6-trichlorophenol as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animal studies.[17][18] Pentachlorophenol is also considered a probable human carcinogen.[3] The mechanisms underlying their carcinogenicity are complex and may involve both genotoxic and non-genotoxic pathways, including the promotion of carcinogenesis.[1][3]

Antimicrobial Activity: A Double-Edged Sword

The very properties that make chlorinated phenols effective biocides also contribute to their environmental and health risks.[19] They exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[20][21] This has led to their use as disinfectants and preservatives in various products.[7][8] The mechanism of their antimicrobial action often involves membrane disruption and inhibition of essential enzymes.[20]

Diagram: Generalized Mechanism of Antimicrobial Action

Caption: Interaction of chlorinated phenols with bacterial cell components.

Environmental Fate and Bioremediation

Due to their stability and widespread use, chlorinated phenols are persistent environmental pollutants found in soil, water, and air.[1][3][5] Their fate in the environment is influenced by factors such as pH, organic matter content, and microbial activity.[22]

Bioremediation has emerged as a promising strategy for the cleanup of sites contaminated with chlorinated phenols.[5][23] Both aerobic and anaerobic microorganisms have been shown to degrade these compounds.[6][24] Aerobic degradation often involves hydroxylation and ring cleavage, while anaerobic degradation can proceed through reductive dechlorination.[24]

Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are crucial for monitoring the presence of chlorinated phenols in environmental and biological samples. Several techniques are commonly employed for their detection and quantification.

| Analytical Technique | Principle | Typical Detection Limits | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | 0.1 - 1 ng/mL | [25] |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. | 0.1 - 1 ng/mL | [26] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity detection using two mass analyzers. | < 0.1 ng/mL | [27] |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | µg/L range | [28] |

Experimental Workflow: Solid-Phase Extraction (SPE) followed by HPLC Analysis

This workflow is a common approach for the extraction and analysis of chlorinated phenols from water samples.

Caption: A typical workflow for the analysis of chlorinated phenols in water.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies are valuable tools for predicting the toxicity and biological activity of chlorinated phenols based on their physicochemical properties.[29][30] These models use statistical methods to correlate molecular descriptors (e.g., hydrophobicity, electronic properties) with observed toxicological endpoints.[31][32][33] QSAR can aid in prioritizing compounds for further testing and in understanding the structural features that contribute to their toxicity.

Conclusion and Future Perspectives

Chlorinated phenol derivatives represent a class of compounds with significant and diverse biological activities. Their utility as biocides is offset by their potential for toxicity, endocrine disruption, and carcinogenicity. A thorough understanding of their mechanisms of action is essential for assessing their risks and developing strategies for remediation. Future research should continue to focus on elucidating the complex signaling pathways affected by these compounds, developing more effective and environmentally friendly remediation technologies, and refining predictive models for their toxicity.

References

- 1. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioremediation of chlorinated phenols (Chapter 8) - Bioremediation [cambridge.org]

- 6. microbe.com [microbe.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. afirm-group.com [afirm-group.com]

- 9. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 14. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research Progress of the Endocrine-Disrupting Effects of Disinfection Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Chlorinated phenols: Significance and symbolism [wisdomlib.org]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. Bioremediation of chlorinated phenols (Chapter 8) - Bioremediation [resolve.cambridge.org]

- 24. researchgate.net [researchgate.net]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. researchgate.net [researchgate.net]

- 27. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 28. jcsp.org.pk [jcsp.org.pk]

- 29. scilit.com [scilit.com]

- 30. researchgate.net [researchgate.net]

- 31. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Synthesis of 2,4-dichloro-5-nitrophenol from 2,4-dichloro-5-methylphenol

A Guide to the Regioselective Synthesis of 2,4-Dichloro-5-nitrophenol

Introduction: Navigating Regiochemical Challenges in Aromatic Synthesis

2,4-Dichloro-5-nitrophenol is a valuable chemical intermediate in the synthesis of various high-value molecules, including potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors and Hsp90 inhibitors used in drug development.[1] The precise arrangement of three different functional groups—hydroxyl, chloro, and nitro—on the benzene ring makes its synthesis a classic problem in regioselectivity.

A direct synthesis from 2,4-dichloro-5-methylphenol, which would require the substitution of a methyl group with a nitro group at the C-5 position, is not a synthetically viable or documented pathway. The primary challenge lies in the powerful directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director. In any electrophilic aromatic substitution, such as nitration, it would overwhelmingly direct the incoming electrophile to the C-6 position (ortho to the hydroxyl group), not the C-5 position (meta to the hydroxyl group).

Therefore, a successful synthesis of 2,4-dichloro-5-nitrophenol necessitates a more nuanced strategy. This guide details the established and reliable method starting from the more logical precursor, 2,4-dichlorophenol. The core of this strategy involves the use of a sulfonic acid group as a reversible "protecting" or "directing" group to block the highly reactive C-6 position, thereby forcing the nitration to occur at the desired C-5 position.

The Synthetic Strategy: Leveraging Reversible Sulfonation for Regiocontrol

The key to achieving the desired 5-nitro substitution pattern on the 2,4-dichlorophenol scaffold is to temporarily block the more electronically favored C-6 position. Concentrated sulfuric acid is an ideal reagent for this purpose as sulfonation is a reversible electrophilic aromatic substitution.

The overall strategy unfolds in three key stages:

-

Sulfonation : 2,4-dichlorophenol is treated with concentrated sulfuric acid. The strongly activating hydroxyl group directs the electrophilic attack to the vacant ortho position (C-6), yielding an intermediate sulfonic acid.

-

Nitration : The sulfonic acid intermediate is then subjected to nitration. With the C-6 position now occupied by the bulky, deactivating sulfonic acid group, the nitro group is directed to the next available position, C-5.

-

Hydrolysis (Desulfonation) : The final step involves the removal of the sulfonic acid group. By heating the compound in an aqueous medium, the sulfonation reaction is reversed, cleaving the C-SO₃H bond and yielding the final product, 2,4-dichloro-5-nitrophenol.[2]

Caption: Overall synthetic pathway for 2,4-dichloro-5-nitrophenol.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step methodology derived from established industrial syntheses.[2]

Safety Precaution: This synthesis involves highly corrosive and oxidizing acids. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron.

Step 1: Sulfonation of 2,4-Dichlorophenol

The initial step blocks the C-6 position, which is electronically activated by the hydroxyl group.

-

Reagents & Equipment:

-

2,4-Dichlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Reaction kettle with stirring mechanism and temperature control

-

-

Procedure:

-

Charge the reaction kettle with a measured quantity of 2,4-dichlorophenol (e.g., 1.0 equivalent).

-

Begin stirring and slowly add concentrated sulfuric acid (approx. 1.1 equivalents) dropwise. The addition is exothermic and the temperature should be monitored.

-

After the addition is complete, heat the reaction mixture to 80°C.

-

Maintain the reaction at 80°C for approximately 2 hours to ensure complete sulfonation.

-

After the reaction is complete, cool the mixture. The product, 2,4-dichloro-phenol-6-sulfonic acid, is typically used directly in the next step without isolation.

-

Step 2: Nitration of the Sulfonated Intermediate

With the C-6 position blocked, nitration proceeds at the desired C-5 position. Strict temperature control is critical to prevent dangerous side reactions and the formation of by-products.

-

Reagents & Equipment:

-

Sulfonated intermediate from Step 1

-

Mixed Acid (a mixture of concentrated Nitric Acid and Sulfuric Acid)

-

Chloroform (or other suitable solvent)

-

Reaction vessel with a cooling system (e.g., frozen brine)

-

-

Procedure:

-

Dissolve the crude product from Step 1 in a suitable solvent like chloroform within the reaction vessel.[2]

-

Cool the solution to 0°C using a frozen brine bath.

-

While stirring vigorously, add the pre-mixed nitrating acid (mixed HNO₃/H₂SO₄) dropwise.

-

Crucially, maintain the internal reaction temperature below 20°C throughout the addition. [2] This prevents uncontrolled exothermic reactions and minimizes the formation of impurities.

-

Once the addition is complete, allow the reaction to proceed until completion (monitoring by TLC or HPLC is recommended).

-

After the reaction is finished, lower the temperature to approximately 10°C.

-

Step 3: Hydrolysis and Product Isolation

The final step removes the sulfonic acid directing group to yield the target molecule.

-

Reagents & Equipment:

-

Nitrated intermediate from Step 2

-

Water

-

Hydrolysis kettle with a heating source (e.g., steam) and stirring

-

Filtration apparatus (e.g., suction filter)

-

-

Procedure:

-

Carefully add water to the reaction mixture from Step 2 and allow the layers to separate. Remove the lower aqueous waste acid layer.[2]

-

Transfer the organic layer containing the nitrated intermediate to a hydrolysis kettle. Add a larger volume of water (e.g., ~2x the volume of the organic layer).

-

Heat the mixture with stirring to 100-105°C. This will first drive off the chloroform solvent.

-

Continue heating at 100-105°C for approximately 5 hours to effect the hydrolysis (desulfonation).[2]

-

Cool the reaction mixture. The solid product will precipitate out of the aqueous solution.

-

Collect the solid product by suction filtration.

-

Wash the filter cake thoroughly with water to remove any residual acid.

-

Dry the product. This process typically yields the final product with high purity (>99%) and good yield (>89%).[2]

-

References

Methodological & Application

Detailed protocol for GC-MS analysis of 2,4-Dichloro-5-methylphenol in environmental samples

Quantitative Analysis of 2,4-Dichloro-5-methylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed and robust protocol for the determination of this compound in various environmental matrices, including water and soil. The methodology is founded upon established principles of environmental chemical analysis, leveraging solid-phase extraction (SPE) for sample pre-concentration and gas chromatography coupled with mass spectrometry (GC-MS) for separation and quantification. This guide provides a comprehensive workflow, from sample collection and preparation, including an essential derivatization step to enhance analyte volatility, to instrumental analysis and data processing. The causality behind experimental choices is explained to ensure scientific integrity and empower researchers to adapt the protocol to their specific needs. Quality control measures are integrated throughout the process to guarantee the generation of reliable and defensible data.

Introduction

This compound, a substituted phenolic compound, can be introduced into the environment through various industrial processes and as a degradation product of certain pesticides. Due to its potential toxicity and persistence, monitoring its presence in environmental compartments such as water and soil is of significant importance for assessing environmental quality and human health risks. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of organic pollutants in complex environmental samples due to its high separation efficiency and sensitive, selective detection capabilities.[1]

This protocol provides a step-by-step guide for the analysis of this compound, with a focus on achieving low detection limits and high accuracy. The method is designed for researchers, scientists, and professionals in the field of environmental monitoring and drug development who require a reliable analytical procedure.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is crucial for developing an effective analytical method.

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| CAS Number | 1124-07-8 | [2][3] |

| Molecular Formula | C₇H₆Cl₂O | [2][3][4] |